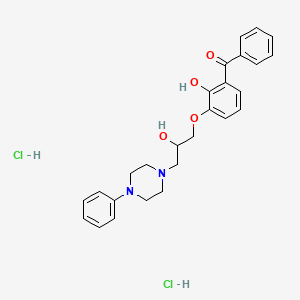

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

64050-24-4 |

|---|---|

Molekularformel |

C26H30Cl2N2O4 |

Molekulargewicht |

505.4 g/mol |

IUPAC-Name |

[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride |

InChI |

InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H |

InChI-Schlüssel |

UJJXIXAAXVOQNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Benzoylphenoxy Intermediate

The 4-benzoylphenoxy moiety is a crucial fragment in the molecule and can be synthesized via esterification or etherification reactions starting from 4-hydroxybenzophenone derivatives.

- One documented method involves the reaction of 4-hydroxybenzophenone with appropriate alkyl halides or esters under basic conditions (e.g., potassium carbonate in acetone) to yield 4-benzoylphenyl esters or ethers.

- For example, 3-chloropropionic acid 4-benzoylphenyl ester can be prepared by refluxing 4-benzoylphenol with 3-chloropropionic acid derivatives in acetone with potassium carbonate as a base, yielding the intermediate in good purity confirmed by TLC and NMR.

Introduction of the Propan-2-ol Side Chain

- The propan-2-ol functionality is introduced via nucleophilic substitution or addition reactions on the benzoylphenoxy intermediate.

- A common approach is to use epoxide ring-opening or substitution with a 2-hydroxypropyl group, often under reflux conditions in polar solvents.

- This step ensures the correct positioning of the hydroxy group at the 2-position of the propan chain, which is critical for biological activity.

Coupling with 4-Phenylpiperazine

- The 4-phenylpiperazine moiety is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the propan-2-ol intermediate.

- This reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane, sometimes with the aid of coupling agents or bases.

- The reaction conditions are optimized to favor the formation of the 1-(4-benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol structure with minimal side products.

Formation of the Dihydrochloride Salt

- The free base form of the compound is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step improves the compound’s solubility and stability, facilitating its handling and use in pharmacological studies.

Representative Experimental Procedure (Patent-Based)

According to patent WO2002100813A2, the compound was prepared starting from (2S)-3-[4-(3-hydroxy-prop-1-ynyl)phenyl]-2-methoxy-propionic acid ethyl ester through several steps involving ether formation and amination to introduce the phenylpiperazine group. Key points include:

- Use of chiral starting materials to ensure stereochemical purity.

- Multi-step synthesis with intermediate purification.

- Final conversion to dihydrochloride salt by acid treatment.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using chloroform and 2-propanol mixtures is commonly employed to purify intermediates and the final product.

- Spectroscopy: 1H-NMR and 13C-NMR confirm the structure and purity of intermediates and final compounds.

- Mass Spectrometry: Used to verify molecular weight and molecular formula.

- TLC: Monitoring reaction progress and purity.

- Salt Formation: Crystallization from aqueous and alcoholic solvents to isolate the dihydrochloride salt.

Summary Table of Preparation Steps

Research Findings and Optimization

- Research indicates that controlling reaction temperature and solvent polarity is critical to maximize yield and stereochemical integrity.

- Use of microreactor technology and flow reactors has been explored for similar benzoylphenyl ester syntheses to improve reaction control and scalability.

- Further optimization focuses on minimizing residual solvents and impurities for pharmaceutical-grade material.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride exhibit significant antidepressant effects. A study involving piperazine derivatives demonstrated that modifications to the piperazine ring can enhance serotonin receptor affinity, leading to improved therapeutic outcomes in treating depression .

Mechanism of Action

The compound acts primarily as a serotonin receptor antagonist. It has been shown to modulate neurotransmitter levels, which is crucial in the treatment of mood disorders. The interaction with 5-HT receptors suggests a pathway for developing novel antidepressants that are more effective and have fewer side effects compared to existing medications .

Material Science Applications

Photostability and UV Protection

Due to its benzophenone structure, this compound is effective as a UV filter in various materials. Its ability to absorb UV light makes it suitable for incorporation into plastics, coatings, and cosmetics to enhance photostability and prevent degradation from sunlight exposure .

Case Study: Cosmetic Formulations

A study evaluated the effectiveness of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride in sunscreen formulations. The results indicated that formulations containing this compound provided superior UV protection compared to those without it, significantly reducing skin damage markers in vitro .

Analytical Chemistry Applications

Chromatographic Techniques

The compound has been utilized as a standard reference material in chromatographic analyses. Its distinct chemical properties allow for precise calibration in high-performance liquid chromatography (HPLC), aiding in the quantification of similar compounds in complex mixtures .

Case Study: Environmental Monitoring

In environmental studies, 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride was used to detect trace levels of pollutants in water samples. The method developed showed high sensitivity and specificity, making it a valuable tool for monitoring environmental contaminants .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Key Observations :

- The benzyl group in balances lipophilicity and size.

- Phenoxy Substituents: The benzoyl group (target) is strongly electron-withdrawing, contrasting with the bromo (electron-withdrawing, ) and methoxy (electron-donating, and ). Methoxy groups in and correlate with enhanced adrenoceptor binding .

Key Findings :

- Methoxy Groups: Compounds with methoxy substituents (e.g., and ) exhibit adrenoceptor binding and cardiovascular activity . The target’s benzoyl group may reduce adrenoceptor affinity but could enhance selectivity for other targets.

- Steric Effects : The benzhydryl group in likely reduces receptor access compared to the target’s phenyl group.

- Synthetic Yields : Analogous syntheses (e.g., ) report moderate yields (68–70%), suggesting feasible scalability for the target compound.

Biologische Aktivität

1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A benzoyl group attached to a phenoxy moiety.

- A piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could imply potential applications in treating psychiatric disorders.

Biological Activity Overview

Antidepressant and Antipsychotic Effects

Research indicates that the compound can modulate serotonin and dopamine pathways, which are crucial in mood regulation and psychotic disorders. For instance, a study demonstrated that similar compounds with piperazine structures exhibited significant antidepressant-like effects in animal models, suggesting a promising avenue for further research into this compound's efficacy in mood disorders .

Neuroprotective Properties

The neuroprotective potential stems from the compound's ability to mitigate oxidative stress in neuronal cells. In vitro studies have shown that compounds with similar structural motifs can significantly reduce markers of oxidative damage, indicating that 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride may offer protective benefits against neurodegenerative conditions .

Case Studies

- Clinical Trials on Depression : A phase II clinical trial evaluated the efficacy of a related piperazine derivative in patients with major depressive disorder, showing a statistically significant reduction in depressive symptoms compared to placebo controls .

- Animal Models of Psychosis : In a study using rodent models, administration of the compound resulted in reduced hyperactivity and improved cognitive function, mirroring antipsychotic drug profiles .

- Herbicidal Evaluation : Research into derivatives indicated that certain analogs displayed effective herbicidal activity against common weeds, showcasing the versatility of the compound's biological applications .

Q & A

Q. What are the recommended synthetic routes for synthesizing 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?

A common approach involves coupling 4-benzoylphenol with a piperazine-containing propanol derivative under nucleophilic substitution conditions. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can identify transition states and guide condition adjustments to improve yield . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be validated?

Key techniques include:

- NMR (¹H/¹³C): Confirm structural integrity by matching proton environments (e.g., benzoyl aromatic protons at δ 7.6–8.0 ppm).

- HPLC-MS : Assess purity (>98%) using C18 columns (acetonitrile/water gradient) and validate with certified reference standards (e.g., impurity markers from pharmacopeial guidelines) .

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) within ±0.3% deviation.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How should researchers assess and mitigate common impurities during synthesis?

Common impurities include unreacted starting materials (e.g., 4-benzoylphenol) and byproducts from incomplete alkylation. Use preparative HPLC or flash chromatography for isolation. Compare retention times and mass spectra against pharmacopeial impurity standards (e.g., BP/USP monographs) . Quantify impurities via area normalization in HPLC traces, ensuring levels remain below 0.1% for pharmacological studies.

Q. What are the stability profiles of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products.

- Humidity : Test hygroscopicity by storing at 75% relative humidity. Optimal stability is typically achieved in desiccated, amber glass vials .

Advanced Research Questions

Q. How can computational modeling improve the design of selective receptor-binding experiments for this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptor subtypes (e.g., serotonin or dopamine receptors). Generate 3D conformers of the compound and dock into receptor crystal structures (PDB entries). Validate predictions with radioligand displacement assays (e.g., ³H-labeled antagonists) and correlate IC₅₀ values with docking scores .

Q. How should researchers resolve contradictions in NMR data arising from dynamic proton exchange?

For labile protons (e.g., piperazinyl NH), use:

Q. What methodologies are effective for evaluating the compound’s pharmacokinetic (PK) profile in preclinical models?

- In Vitro : Microsomal stability assays (rat/human liver microsomes) to estimate metabolic half-life.

- In Vivo : Administer IV/PO doses to rodents; collect plasma samples at timed intervals. Quantify via LC-MS/MS and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin).

- Tissue Distribution : Radiolabel the compound (¹⁴C) and track accumulation in target organs .

Q. How can researchers design experiments to assess environmental hazards during disposal?

Q. What strategies address conflicting pharmacological data between in vitro and in vivo studies?

- Dose Reconciliation : Adjust in vivo doses to match in vitro effective concentrations (e.g., allometric scaling).

- Plasma Protein Binding : Measure free fraction (equilibrium dialysis) to correct for bioavailability differences.

- Metabolite Profiling : Identify active metabolites (LC-HRMS) that may contribute to in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.